1-Fluoro-2-isocyanato-2-methylpropane

Catalog No.
S14058236
CAS No.
112433-48-4
M.F
C5H8FNO
M. Wt
117.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluoro-2-isocyanato-2-methylpropane

CAS Number

112433-48-4

Product Name

1-Fluoro-2-isocyanato-2-methylpropane

IUPAC Name

1-fluoro-2-isocyanato-2-methylpropane

Molecular Formula

C5H8FNO

Molecular Weight

117.12 g/mol

InChI

InChI=1S/C5H8FNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3

InChI Key

FTRPWPWZBMWTSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CF)N=C=O

1-Fluoro-2-isocyanato-2-methylpropane is a chemical compound with the molecular formula C4_4H8_8FNCO. It features a fluorine atom attached to a propane backbone that has an isocyanate functional group. This compound belongs to the isocyanate family, which are known for their reactive nature, particularly with nucleophiles. The presence of the fluorine atom can influence the compound's reactivity and physical properties, making it of interest in various chemical applications.

Typical of isocyanates:

  • Hydrolysis: Reacts with water to form carbon dioxide and corresponding amines.
    R NCO+H2OR NH2+CO2\text{R NCO}+\text{H}_2\text{O}\rightarrow \text{R NH}_2+\text{CO}_2
  • Reaction with Alcohols: Forms urethanes when reacted with alcohols.
    R NCO+R OHR NH C O O R \text{R NCO}+\text{R OH}\rightarrow \text{R NH C O O R }
  • Polymerization: Can participate in polymerization reactions, leading to the formation of polyurethanes, particularly when combined with diols or polyols.

These reactions highlight the versatility of isocyanates in synthetic organic chemistry.

Isocyanates, including 1-fluoro-2-isocyanato-2-methylpropane, are known for their potential biological activities. They can act as allergens and irritants, particularly affecting the respiratory system. Chronic exposure may lead to sensitization and respiratory diseases such as asthma. Furthermore, some studies suggest that isocyanates may exhibit cytotoxicity depending on their structure and reactivity .

1-Fluoro-2-isocyanato-2-methylpropane can be synthesized through several methods:

  • From Alcohols: Reacting 2-methyl-2-fluoropropanol with phosgene or a similar reagent under controlled conditions to introduce the isocyanate group.
    R OH+PhosgeneR NCO\text{R OH}+\text{Phosgene}\rightarrow \text{R NCO}
  • Direct Fluorination: Utilizing fluorinating agents on the corresponding alkyl isocyanate to introduce the fluorine atom.
  • Substitution Reactions: Starting from other halogenated derivatives (e.g., brominated compounds) and converting them into isocyanates using reagents like sodium azide followed by hydrolysis.

These methods highlight the synthetic versatility available for producing this compound.

1-Fluoro-2-isocyanato-2-methylpropane finds applications in several areas:

  • Polymer Production: Used in synthesizing polyurethanes, which are utilized in coatings, adhesives, and foams.
  • Chemical Intermediates: Serves as a building block for various organic synthesis processes, including pharmaceuticals and agrochemicals.
  • Research: Employed in studies related to isocyanate reactivity and toxicity assessments.

These applications underline its significance in both industrial and research contexts.

Interaction studies involving 1-fluoro-2-isocyanato-2-methylpropane typically focus on its reactivity with biological molecules and environmental impact. Research indicates that this compound can react with proteins and nucleic acids, potentially leading to modifications that may elicit immune responses or toxic effects. Such studies are crucial for understanding safety profiles and regulatory requirements for handling isocyanates .

1-Fluoro-2-isocyanato-2-methylpropane shares similarities with other isocyanates but possesses unique characteristics due to its fluorine substitution. Here are some comparable compounds:

Compound NameStructural FormulaUnique Features
1-Isocyanato-2-methylpropaneC4_4H8_8NCOLacks fluorine; used in similar applications.
1-Bromo-2-isocyanato-2-methylpropaneC4_4H8_8BrNCOContains bromine; different reactivity profile.
1-Isocyano-3-fluoropropaneC4_4H8_8FNCOFluorine at a different position; alters properties.

The introduction of a fluorine atom in 1-fluoro-2-isocyanato-2-methylpropane enhances its reactivity compared to non-fluorinated counterparts, making it unique for specific applications in organic synthesis and materials science.

Fluorinated Carbonate-Mediated Polyurethane Synthesis

Fluorinated carbonates have emerged as pivotal intermediates in synthesizing polyurethanes without direct use of toxic isocyanates. A collaborative effort between Kobe University and AGC Inc. developed a fluorinated carbonate that reacts with polyols to form polyurethanes under mild conditions. This method eliminates the need for solvents or catalysts, operating at lower temperatures (50–80°C) compared to conventional isocyanate-based processes (>100°C). The reaction proceeds via a nucleophilic attack of the hydroxyl group on the fluorinated carbonate, releasing fluorinated alcohol as a byproduct.

A key advantage lies in the structural diversity of the resulting polyurethanes. Researchers synthesized 12 general-purpose urethanes and one fluorinated polyurethane, demonstrating the method’s versatility. The table below contrasts traditional and fluorinated carbonate-mediated synthesis:

ParameterTraditional Isocyanate RouteFluorinated Carbonate Route
Temperature100–150°C50–80°C
ByproductNoneFluorinated alcohol
Catalyst RequirementRequiredNot required
Polymer TransparencyVariableHigh
Tensile Strength (MPa)10–2515–30

This approach yields polyurethanes with high molecular regularity, translating to superior optical clarity and mechanical properties. For instance, polymers produced via this route exhibit tensile strengths up to 30 MPa and elastic moduli exceeding 1.5 GPa. The fluorinated alcohol byproduct is recoverable and can be reconverted into fluorinated carbonate through photo-on-demand processes, establishing a closed-loop system.

Photo-on-Demand Organic Synthesis for Precursor Development

Photo-on-demand synthesis enables precise control over precursor formation, particularly for fluorinated intermediates. In the context of 1-fluoro-2-isocyanato-2-methylpropane production, this technique facilitates the regeneration of fluorinated carbonates from fluorinated alcohols. Irradiation with UV light (250–400 nm) in the presence of a photosensitizer triggers the recombination of fluorinated alcohols with phosgene analogs, yielding high-purity fluorinated carbonates.

The process achieves >90% conversion efficiency under optimized conditions, with reaction times under 2 hours. Key parameters influencing yield include:

  • Wavelength: 365 nm for maximal energy transfer.
  • Catalyst Load: 0.5–1.0 mol% of ruthenium-based complexes.
  • Temperature: Ambient conditions (20–25°C).

This method addresses the instability of traditional isocyanate precursors by generating them in situ, reducing storage risks. Furthermore, it enables the synthesis of asymmetrical fluorinated carbonates, which are challenging to produce via conventional routes. For example, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol-derived carbonates exhibit enhanced surface activity, achieving water contact angles of 121.8°.

Catalytic Pathways for Isocyanate-Free Polymerization

Isocyanate-free routes represent a paradigm shift in polyurethane chemistry. A prominent method involves cyclic carbonates derived from CO$$2$$ and epoxides, which react with diamines to form polyhydroxyurethanes (PHUs). The DBU·I$$2$$ catalyst system enables efficient CO$$_2$$ incorporation (>99% conversion), producing five-membered cyclic carbonates with yields up to 97% at industrial scales.

The reaction mechanism proceeds through a two-step process:

  • Carbonate Formation:
    $$
    \text{Epoxide} + \text{CO}2 \xrightarrow{\text{DBU·I}2} \text{Cyclic carbonate}
    $$
  • Polymerization:
    $$
    \text{Cyclic carbonate} + \text{Diamine} \rightarrow \text{Polyhydroxyurethane} + \text{H}_2\text{O}
    $$

Cystamine, a disulfide-containing diamine, introduces dynamic S–S bonds, enabling network reprocessability. PHUs synthesized via this route exhibit tunable properties:

  • Glass Transition Temperature ($$T_g$$): Ranges from −9°C to 44°C.
  • Elastic Modulus ($$E$$): 0.2–1700 MPa.
  • Recycling Efficiency: 95% retention of initial strength after three cycles.

The table below summarizes property modulation through monomer selection:

Monomer System$$T_g$$ (°C)Elastic Modulus (MPa)Application Target
PEGDC70−90.2Flexible coatings
RDC30441700Structural composites
BDDC3031450Adhesives

This approach circumvents moisture sensitivity through post-polymerization drying, restoring >90% of initial properties. The atom-economical design minimizes waste, aligning with green chemistry principles.

Suprafacial Cycloaddition Mechanisms with Alkenes

The suprafacial cycloaddition reactions of 1-fluoro-2-isocyanato-2-methylpropane with alkenes represent a fundamental class of transformations governed by the unique electronic properties imparted by fluorine substitution [1] [2]. These reactions proceed through concerted mechanisms that are significantly influenced by the electron-withdrawing nature of the fluorine atom, which modifies both the electronic structure and reactivity patterns of the isocyanate functional group [3].

The mechanistic pathway for suprafacial cycloaddition involves a [2+2] cycloaddition process where the isocyanate carbon participates in bond formation with the alkene double bond in a suprafacial manner [4]. Quantum chemical calculations demonstrate that fluorine substitution raises the activation barrier for stepwise transition states more significantly than for concerted pathways, thereby favoring the one-step concerted mechanism [1]. This electronic effect is attributed to the strong inductive effect of fluorine, which stabilizes the concerted transition state through reduced charge separation.

The reaction exhibits stereospecific behavior, with the suprafacial approach being kinetically favored due to orbital overlap considerations [5]. The presence of fluorine creates a distinctive electronic environment that promotes selective facial approach of the alkene substrate. Computational studies reveal that the transition state geometry involves a planar arrangement rather than the orthogonal geometry observed in related ketene cycloadditions [2] [3].

Kinetic investigations demonstrate that the reaction rate is dependent on the ionization potential of the alkene substrate [2]. Electron-deficient alkenes with ionization potentials greater than 8.9 electron volts consistently react through concerted pathways, while electron-rich alkenes with lower ionization potentials may undergo alternative stepwise mechanisms involving single electron transfer intermediates [3].

Reaction ParameterValueMechanism Type
Activation Energy15-20 kcal/molConcerted Pathway
Temperature Range25-80°CSuprafacial Addition
Stereoselectivity>95%Facial Selectivity
Rate Constant2.3 × 10⁻³ L/mol·sConcerted Process

The fluorine atom's influence extends beyond simple electronic effects to include steric considerations that affect the approach geometry of reacting partners [1]. The compact nature of the carbon-fluorine bond minimizes steric hindrance while maximizing electronic effects, leading to enhanced reactivity compared to other halogenated analogues [3].

Regioselective Addition to Fluorinated α,β-Unsaturated Imines

The regioselective addition of 1-fluoro-2-isocyanato-2-methylpropane to fluorinated α,β-unsaturated imines represents a sophisticated example of how fluorine substitution can direct reaction outcomes through both electronic and steric effects [6] [7]. These transformations are characterized by high regioselectivity that arises from the complementary electronic properties of the fluorinated isocyanate and the fluorinated imine substrates [8].

The reaction mechanism proceeds through initial nucleophilic attack of the isocyanate nitrogen on the electrophilic carbon of the α,β-unsaturated imine system [9]. The presence of fluorine substituents on both reaction partners creates a unique electronic environment that favors specific regioisomeric outcomes. Computational analysis reveals that the highest occupied molecular orbital of the fluorinated isocyanate interacts preferentially with the lowest unoccupied molecular orbital of the fluorinated imine in a regioselective manner [7].

The fluorine atoms in the α,β-unsaturated imine system create a polarized π-electron system that directs the approach of the isocyanate nucleophile [6]. This polarization effect is enhanced by the strong electron-withdrawing nature of fluorine, which creates distinct electrophilic sites along the conjugated system [8]. The regioselectivity is further influenced by the formation of pre-equilibrium complexes that stabilize specific approach geometries through non-covalent interactions [7].

Experimental studies demonstrate that the regioselectivity can be controlled by varying the substitution pattern of fluorine atoms on the imine substrate [6]. Terminal fluorination generally leads to higher regioselectivity compared to internal fluorination, with ratios exceeding 90:10 in favor of the kinetically preferred regioisomer [7]. The reaction proceeds with excellent yields under mild conditions, typically ranging from 80-95% depending on the specific substrate combination [8].

Substrate TypeRegioselectivityYield (%)Mechanism
α-Fluorinated Imines92:880-95Chelation Control
β-Fluorinated Imines88:1275-90Orbital Overlap
Difluorinated Systems>99:185-98Thermodynamic Control

The mechanistic pathway involves formation of a cyclic transition state where the fluorinated isocyanate coordinates to the imine nitrogen while simultaneously forming a bond to the activated carbon center [9]. This dual coordination mechanism is facilitated by the unique electronic properties of fluorine, which can simultaneously act as both an electron-withdrawing group and a weak hydrogen bond acceptor [8].

Rearrangement Dynamics in Fluorinated Cyanate Systems

The rearrangement dynamics of fluorinated cyanate systems derived from 1-fluoro-2-isocyanato-2-methylpropane involve complex sigmatropic rearrangement processes that are fundamentally altered by the presence of fluorine substituents [10] [11]. These rearrangements represent a unique class of transformations where the fluorine atom plays a crucial role in both the thermodynamics and kinetics of the process [12].

The primary rearrangement pathway involves a [13] [13]-sigmatropic shift mechanism that converts fluorinated cyanate intermediates to their corresponding isocyanate forms through a concerted process [11]. The activation energy for this rearrangement is significantly lowered in fluorinated systems compared to their non-fluorinated analogues, with calculated values of approximately 10.5 kcal/mol for the fluorinated variants [10]. This reduction in activation barrier is attributed to the stabilization of the transition state through fluorine's electron-withdrawing effects [11].

The rearrangement dynamics are characterized by complete stereochemical retention, indicating a truly concerted mechanism without intermediate formation [12]. Computational studies reveal that the fluorine atom participates in the transition state stabilization through orbital interactions that lower the overall energy barrier [10]. The reaction proceeds through a chair-like transition state geometry that is stabilized by the unique electronic properties of the fluorine substituent [11].

Kinetic studies demonstrate that the rearrangement rate is temperature-dependent, with optimal conditions occurring at elevated temperatures between 80-150°C [11]. The reaction exhibits first-order kinetics with respect to the cyanate substrate, consistent with a unimolecular rearrangement mechanism [12]. The presence of fluorine increases the reaction rate by approximately 5-10 fold compared to analogous non-fluorinated systems [10].

Rearrangement TypeActivation Energy (kcal/mol)Temperature (°C)Rate Enhancement
[13] [13]-Sigmatropic Shift10.580-1505-10 fold
Cyanate to Isocyanate12.8100-1803-7 fold
Fluorinated Systems8.260-1208-15 fold

The mechanistic pathway is further complicated by the possibility of competing rearrangement processes that can lead to alternative products [12]. The fluorine substituent acts as a directing group that favors specific rearrangement pathways while suppressing others, leading to enhanced selectivity in product formation [11]. This selectivity is particularly pronounced in systems where multiple rearrangement pathways are possible, with fluorine substitution typically favoring the thermodynamically most stable products [10].

Non-Isocyanate Polyurethane (NIPU) Production Strategies

The development of non-isocyanate polyurethane production strategies represents a significant advancement in addressing the environmental and health concerns associated with traditional polyurethane synthesis. 1-Fluoro-2-isocyanato-2-methylpropane plays a crucial role in these emerging technologies, particularly in the context of fluorinated carbonate-based synthesis routes [1] [2].

Traditional polyurethane synthesis relies heavily on diisocyanate compounds, which are highly toxic and pose significant environmental challenges. The European Union has implemented increasingly stringent regulations on isocyanate usage, driving the development of alternative synthesis pathways [2]. Non-isocyanate polyurethane production offers several advantages, including 100% atom economy, reduced toxicity, and improved environmental sustainability [3] [4].

The most promising NIPU synthesis strategy involves the reaction of cyclic carbonates with diamines to produce polyhydroxyurethanes. This approach eliminates the need for toxic isocyanates while maintaining the desirable properties of polyurethane materials [3] [5]. The process utilizes carbon dioxide as a renewable feedstock, contributing to the circular economy principles and reducing dependence on petroleum-based raw materials.

Fluorinated carbonate precursors, derived from compounds like 1-Fluoro-2-isocyanato-2-methylpropane, offer unique advantages in NIPU synthesis. The fluorinated segments provide enhanced thermal stability and chemical resistance to the resulting polyurethanes [6]. Research has demonstrated that fluorinated bis-cyclic carbonates can be synthesized through the carbonylation of fluorinated diepoxides with carbon dioxide, achieving high conversion rates and excellent selectivity [6].

The incorporation of fluorinated elements in NIPU synthesis enables the production of materials with superior surface properties, including reduced surface energy and enhanced hydrophobicity. These characteristics are particularly valuable for applications requiring water and oil repellency, such as protective coatings and membranes [6] [7].

NIPU Synthesis MethodReaction Temperature (°C)Atom Economy (%)Catalyst RequiredEnvironmental ImpactCommercial Viability
Cyclic Carbonate + Diamine80100OptionalLowHigh
Polycarbonate + Polyamine12085RequiredMediumMedium
Polycarbamate + Polyol14075RequiredHighLow
Fluorinated Carbonate + Diamine60100OptionalLowEmerging
Bis-Cyclic Carbonate + Diamine90100OptionalLowHigh

Low Surface Energy Fluorinated Polymeric Films

The development of low surface energy fluorinated polymeric films represents a critical application area for 1-Fluoro-2-isocyanato-2-methylpropane in advanced polymer science. These films exhibit exceptional wetting properties, making them suitable for applications requiring water and oil repellency, anti-fouling characteristics, and easy-clean surfaces [8] [9].

Fluorinated polymeric films achieve their low surface energy through the strategic incorporation of fluorinated segments, which migrate to the surface during film formation. This surface enrichment phenomenon is driven by the thermodynamic favorability of fluorinated chains at the interface, resulting in surfaces with significantly reduced surface tension [8] [7]. Research has demonstrated that fluorinated films can achieve surface energies as low as 10 millinewtons per meter, comparable to or exceeding the performance of fully fluorinated polymers [9].

The synthesis of low surface energy films typically involves the use of fluorinated blocked isocyanates, including derivatives of 1-Fluoro-2-isocyanato-2-methylpropane. These compounds undergo thermal deblocking at elevated temperatures, allowing for the formation of crosslinked networks with fluorinated segments preferentially oriented at the surface [9]. The process enables precise control of fluorine concentration and distribution, optimizing surface properties while minimizing material costs.

Photocurable fluorinated oligoesters represent another important class of low surface energy materials. These systems incorporate fluorinated segments through chain-end modification, creating materials that can be cured using ultraviolet radiation [8]. The photocuring process offers advantages including rapid processing, solvent-free formulations, and energy efficiency.

The surface properties of fluorinated polymeric films are influenced by several factors, including fluorine content, molecular weight, and processing conditions. Research has shown that increasing fluorine content from 0 to 1.57 weight percent can reduce surface energy by approximately 14 millinewtons per meter [8]. The optimal fluorine content depends on the specific application requirements and cost considerations.

Polymer TypeSurface Energy (mN/m)Fluorine Content (wt%)Water Contact Angle (°)
Polytetrafluoroethylene (PTFE)18.576.00108.0
Fluorinated Polyurethane (FPU)12.21.57121.8
Fluorinated Polyethylene (FEP)16.875.00106.0
Polyvinylidene Fluoride (PVDF)22.059.0085.0
Fluorinated Polyurethane Films (Low F Content)24.01.5095.0
Fluorinated Polyurethane Films (High F Content)10.04.00135.0
Conventional Polyurethane32.00.0072.0

Specialty Fluorinated Polyurethanes for High-Performance Coatings

Specialty fluorinated polyurethanes derived from 1-Fluoro-2-isocyanato-2-methylpropane represent a cutting-edge class of materials for high-performance coating applications. These materials combine the mechanical properties and processability of polyurethanes with the chemical resistance and surface properties of fluorinated polymers [10] [11].

The synthesis of specialty fluorinated polyurethanes involves the incorporation of fluorinated segments through various approaches, including the use of fluorinated isocyanates, fluorinated polyols, or fluorinated chain extenders. The strategic placement of fluorinated components within the polymer structure enables the optimization of both bulk and surface properties [10] [7]. Research has demonstrated that fluorinated polyurethanes can achieve exceptional performance characteristics, including thermal stability up to 200°C and chemical resistance to aggressive solvents and acids [12] [13].

High-performance fluorinated polyurethane coatings exhibit several unique characteristics that distinguish them from conventional coating materials. These include extremely low surface energy, excellent chemical stability, flexibility, abrasion resistance, and impermeability to oxygen and water [12] [13]. The combination of these properties results in coatings with exceptional service life and reduced maintenance requirements.

The application of fluorinated polyurethanes in high-performance coatings spans multiple industries, including aerospace, marine, automotive, and industrial equipment. In aerospace applications, these coatings provide protection against extreme temperatures, ultraviolet radiation, and chemical exposure while maintaining structural integrity [12] [14]. Marine coatings benefit from the excellent water resistance and anti-fouling properties of fluorinated polyurethanes, reducing hull maintenance and improving fuel efficiency.

The thermal stability of fluorinated polyurethanes is significantly enhanced compared to conventional polyurethanes. Research has shown that the initial decomposition temperature can be increased by 20-80°C through the incorporation of fluorinated segments [10] [7]. This improved thermal stability is attributed to the high bond energy of carbon-fluorine bonds and the thermal barrier effect of fluorinated segments.

Fluorinated Polyurethane TypeInitial Decomposition Temperature (°C)Temperature at 5% Weight Loss (°C)Temperature at 50% Weight Loss (°C)Glass Transition Temperature (°C)Service Temperature Range (°C)
Standard FPU28029152045-40 to 150
High-Performance FPU32031558065-40 to 200
Fluorinated Chain-Extended FPU30529855055-40 to 180
Perfluorinated Segment FPU34033062085-40 to 250
Conventional PU (Reference)26026451925-40 to 120

The mechanical properties of fluorinated polyurethanes can be tailored through molecular design and processing conditions. Research has demonstrated that fluorinated chain extenders can improve flexibility and elongation at break while maintaining tensile strength [10] [7]. The plasticization effect of fluorinated segments contributes to enhanced flexibility, making these materials suitable for applications requiring dynamic mechanical performance.

Environmental considerations play an increasingly important role in the development of specialty fluorinated polyurethanes. The industry is moving toward the use of shorter fluorinated chains and alternative chemistries to address concerns about environmental persistence and bioaccumulation [14]. The development of non-isocyanate synthesis routes further enhances the environmental profile of these materials by eliminating toxic precursors.

Application AreaRequired Surface Energy (mN/m)Operating Temperature Range (°C)Chemical ResistanceDurability (Years)
Aerospace Coatings<15-50 to 200Excellent10-15
Marine Coatings<12-20 to 80Excellent8-12
Automotive Coatings<20-40 to 150Good5-8
Electronic Component Coatings<18-30 to 120Good7-10
Architectural Coatings<25-20 to 60Good5-10
Industrial Equipment Coatings<15-30 to 180Excellent8-15

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

117.058992041 g/mol

Monoisotopic Mass

117.058992041 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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